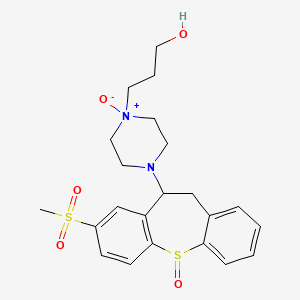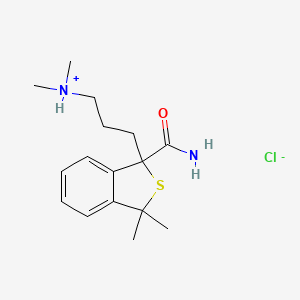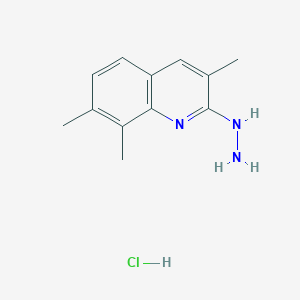
Naphtho(1,2-b)chrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(1,2-b)chrysene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
Naphtho(1,2-b)chrysene can be synthesized through various methods, including photochemical reactions and multicomponent reactions. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method utilizes 2-naphthol as a starting material in multicomponent reactions to construct diverse heterocyclic frameworks .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of related compounds often involves scalable photochemical and catalytic processes. These methods are designed to optimize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
Naphtho(1,2-b)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions can lead to various functionalized derivatives.
科学的研究の応用
Naphtho(1,2-b)chrysene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of naphtho(1,2-b)chrysene involves its interaction with various molecular targets and pathways. Its effects are often mediated through the formation of reactive intermediates, such as epoxides, which can interact with DNA and proteins, leading to potential biological activities . The specific pathways involved depend on the context of its application, whether in biological systems or material science.
類似化合物との比較
Naphtho(1,2-b)chrysene can be compared with other polycyclic aromatic hydrocarbons, such as:
Chrysene: Similar in structure but with different electronic properties.
Benzo[a]pyrene: Known for its carcinogenic properties and studied extensively for its biological effects.
Naphtho[1,2-b;5,6-b’]dithiophene: Used in organic electronics and has unique electronic properties compared to this compound.
These compounds share structural similarities but differ in their electronic properties, reactivity, and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
220-77-9 |
|---|---|
分子式 |
C26H16 |
分子量 |
328.4 g/mol |
IUPAC名 |
hexacyclo[12.12.0.02,11.05,10.016,25.017,22]hexacosa-1(26),2(11),3,5,7,9,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C26H16/c1-3-7-21-18(6-1)11-13-24-23(21)14-12-20-15-25-19(16-26(20)24)10-9-17-5-2-4-8-22(17)25/h1-16H |
InChIキー |
IHQGFGQIOMWFFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=CC6=CC=CC=C65)C=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


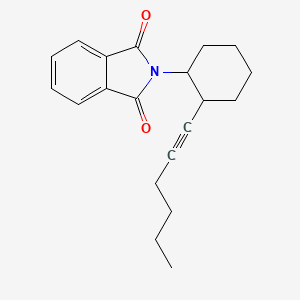

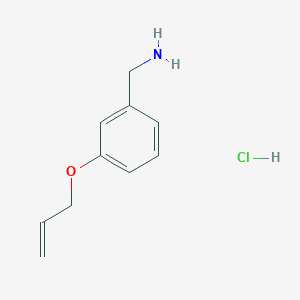
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)

![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)

![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
